molecular formula C15H14N2O2S2 B2693480 N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide CAS No. 690962-06-2

N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2693480
CAS No.: 690962-06-2
M. Wt: 318.41
InChI Key: PWGKTMAHFLRPIL-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Mechanism of Action

Target of Action

N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide is a compound that has been found to have significant biological activity. Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins essential for the survival of mycobacterium tuberculosis

Mode of Action

Benzothiazole derivatives have been reported to interact with their targets, leading to changes that inhibit the growth of mycobacterium tuberculosis . The specific interactions and resulting changes caused by this compound remain to be elucidated.

Biochemical Pathways

Given the reported anti-tubercular activity of benzothiazole derivatives, it can be inferred that this compound may affect pathways essential for the survival of mycobacterium tuberculosis . The specific pathways and their downstream effects remain to be determined.

Result of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may inhibit the growth of mycobacterium tuberculosis . The specific molecular and cellular effects of this compound remain to be elucidated.

Biochemical Analysis

Biochemical Properties

N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, compounds with a benzo[d]thiazole moiety have been reported to exhibit anti-inflammatory properties . They have been found to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .

Cellular Effects

The effects of this compound on cells are diverse. Compounds with a benzo[d]thiazole moiety have been reported to exhibit anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It has been suggested that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Compounds with a benzo[d]thiazole moiety have been reported to exhibit potent biological activities, suggesting that they may have long-term effects on cellular function .

Dosage Effects in Animal Models

Compounds with a benzo[d]thiazole moiety have been reported to exhibit potent biological activities, suggesting that they may have significant effects at different dosages .

Metabolic Pathways

Compounds with a benzo[d]thiazole moiety have been reported to interact with various enzymes and cofactors, suggesting that they may be involved in multiple metabolic pathways .

Transport and Distribution

Compounds with a benzo[d]thiazole moiety have been reported to exhibit potent biological activities, suggesting that they may interact with various transporters or binding proteins .

Subcellular Localization

Compounds with a benzo[d]thiazole moiety have been reported to exhibit potent biological activities, suggesting that they may be directed to specific compartments or organelles within the cell .

Preparation Methods

Chemical Reactions Analysis

N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-10-3-4-11(2)15(7-10)21(18,19)17-12-5-6-14-13(8-12)16-9-20-14/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGKTMAHFLRPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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